3-Amino-N-(sec-butil)benzamida

Descripción general

Descripción

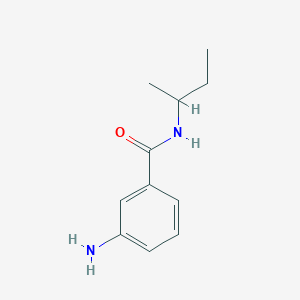

3-Amino-N-(sec-butyl)benzamide is an organic compound with the molecular formula C11H16N2O It is a benzamide derivative characterized by the presence of an amino group at the third position of the benzene ring and a sec-butyl group attached to the nitrogen atom of the amide group

Aplicaciones Científicas De Investigación

3-Amino-N-(sec-butyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mecanismo De Acción

Amides

are a type of functional group that consist of a carbonyl group (a carbon atom double-bonded to an oxygen atom) linked to a nitrogen atom. They can participate in a variety of chemical reactions, such as hydrolysis under acidic or basic conditions, and can also be reduced to amines .

Amines

, on the other hand, are organic compounds that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) and can be categorized as primary, secondary, or tertiary depending on the number of organic substituents attached to the nitrogen atom .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(sec-butyl)benzamide can be achieved through the direct condensation of 3-aminobenzoic acid with sec-butylamine. This reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often at room temperature, and yields the desired benzamide derivative .

Industrial Production Methods

In an industrial setting, the production of 3-Amino-N-(sec-butyl)benzamide may involve the use of more efficient and scalable methods. One such method includes the use of a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation. This green and eco-friendly approach offers high yields and low reaction times, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-N-(sec-butyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe) for halogenation.

Major Products Formed

Oxidation: Nitrobenzamides.

Reduction: Aminobenzylamines.

Substitution: Halogenated benzamides and nitrobenzamides.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Amino-N-(tert-butyl)benzamide

- 3-Amino-N-(isobutyl)benzamide

- 3-Amino-N-(n-butyl)benzamide

Uniqueness

3-Amino-N-(sec-butyl)benzamide is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its analogs.

Actividad Biológica

3-Amino-N-(sec-butyl)benzamide, a compound classified under arylamines, has garnered attention in various fields of biological research due to its multifaceted biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

The molecular formula of 3-Amino-N-(sec-butyl)benzamide is C11H16N2O, with a molecular weight of 192.26 g/mol. The compound features a benzene ring substituted with an amine group and a sec-butyl chain, which contributes to its hydrophobic characteristics and potential interactions with biological membranes.

Synthesis Methods

The synthesis of 3-Amino-N-(sec-butyl)benzamide typically involves the alkylation of N,N-dialkyl benzamides using various amine derivatives. This method allows for the efficient production of the compound without the need for transition-metal catalysts, enhancing its appeal for pharmaceutical applications.

1. Anti-inflammatory Properties

Research indicates that 3-Amino-N-(sec-butyl)benzamide exhibits significant anti-inflammatory activity. A study highlighted its role as an inhibitor of poly(adenosine diphosphate-ribose) polymerase (PARP), which is crucial in DNA repair processes. In an experimental model involving caustic esophageal burns in rats, treatment with this compound resulted in decreased tissue damage and improved antioxidant enzyme activity, suggesting its potential in preventing fibrosis and promoting healing .

2. Antioxidant Activity

The compound has been shown to possess antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. In comparative studies, 3-Amino-N-(sec-butyl)benzamide demonstrated superior total antioxidant capacity compared to standard antioxidants, indicating its potential utility in oxidative stress-related conditions.

3. Antibacterial and Antifungal Activity

Benzamide derivatives, including 3-Amino-N-(sec-butyl)benzamide, have been studied for their antibacterial and antifungal effects. Preliminary findings suggest that this compound may inhibit the growth of various pathogenic bacteria and fungi, although specific data on its efficacy against individual strains remains limited .

Case Study: Esophageal Damage Prevention

In a controlled study involving 45 rats subjected to caustic esophageal burns, groups treated with 3-Amino-N-(sec-butyl)benzamide showed a significant reduction in stenosis index and histopathological damage scores compared to untreated controls. The biochemical analysis revealed enhanced levels of superoxide dismutase (SOD) and glutathione peroxidase (GPx), alongside reduced malondialdehyde (MDA) levels, highlighting the compound's protective effects against oxidative damage .

Table 1: Biological Activity Summary

Table 2: Biochemical Analysis Results from Case Study

| Parameter | Untreated Group | Treated Group (3-AB) |

|---|---|---|

| Stenosis Index | High | Low |

| Histopathologic Damage Score | High | Low |

| Hydroxyproline Level | High | Low |

| MDA Levels | Elevated | Reduced |

| SOD Activity | Low | Elevated |

| GPx Activity | Low | Elevated |

Propiedades

IUPAC Name |

3-amino-N-butan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-8(2)13-11(14)9-5-4-6-10(12)7-9/h4-8H,3,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTANQZBYUIEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294418 | |

| Record name | 3-Amino-N-(1-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81882-63-5 | |

| Record name | 3-Amino-N-(1-methylpropyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81882-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(1-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.